6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one

Physicochemical characterization Isomer differentiation Purification development

Researchers requiring regiospecific fluorinated benzofuranone building blocks frequently encounter isomer contamination that compromises synthetic reproducibility. 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one (CAS 1260013-24-8) is a structurally authenticated vicinal-difluoro scaffold functionally non-interchangeable with 4,6- or 5,7-isomers due to distinct boiling point, lipophilicity, and electronic character. • Patented LC intermediate: specifically claimed in DE19900517A1 for modulating dielectric anisotropy and nematic phase properties in advanced liquid crystal display media. • Unique regiochemical handle: adjacent C6/C7 fluorine atoms enable selective oxodefluorination and defluorinative coupling methodologies distinct from non-vicinal isomers. • Batch-certified ≥95% purity with traceable QC documentation (NMR, HPLC, GC) suitable for analytical method validation and impurity profiling.

Molecular Formula C8H4F2O2
Molecular Weight 170.11 g/mol
CAS No. 1260013-24-8
Cat. No. B1428158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one
CAS1260013-24-8
Molecular FormulaC8H4F2O2
Molecular Weight170.11 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C(=C(C=C2)F)F
InChIInChI=1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2
InChIKeyMQAMYXXHEDSDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one Procurement Guide


6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one (CAS 1260013-24-8) is a fluorinated dihydrobenzofuranone derivative with the molecular formula C₈H₄F₂O₂ and a molecular weight of 170.11 g/mol . It features a benzofuran-3(2H)-one core substituted with two fluorine atoms at the 6- and 7-positions, distinguishing it from other positional isomers such as 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one (CAS 857062-57-8). The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, with notable applications in the synthesis of liquid crystal materials as evidenced by dedicated patent literature [1].

Synthetic building block for fluorinated liquid crystal materials
Positional isomer selection for medicinal chemistry scaffolds
Procurement with batch-specific QC documentation

Non-Interchangeability of 6,7-Difluoro Isomer


Fluorinated dihydrobenzofuran-3-ones are not functionally interchangeable because the position and number of fluorine substituents directly modulate key physicochemical properties—boiling point, lipophilicity, and electronic character—that govern both synthetic reactivity and biological target engagement [1]. The 6,7-difluoro substitution pattern, for instance, confers a predicted boiling point approximately 11.4 °C higher than the 4,6-difluoro isomer (273.9 °C vs. 262.5 °C) , reflecting altered intermolecular interactions. Moreover, patent literature explicitly claims 2,3-dihydro-6,7-difluorobenzofuran derivatives for liquid crystal applications, demonstrating that this specific substitution pattern imparts unique mesogenic properties not achieved with other regioisomers [2]. Generic substitution therefore risks compromised performance in both synthetic pathways and application-specific contexts.

Target
6,7-Difluoro isomer
Mismatch risk
Patented mesogenic properties not matched by 4,6-difluoro isomer
Target
6,7-Difluoro isomer
Mismatch risk
Higher predicted boiling point alters purification and reactivity
Target
Vicinal fluorine pattern
Mismatch risk
Non-adjacent isomers lack regiochemical handle for C–F activation

6,7-Difluoro Isomer Quantitative Comparison


Boiling Point Elevation vs. 4,6-Difluoro Isomer

The 6,7-difluoro positional isomer exhibits a predicted boiling point of 273.9 ± 40.0 °C, which is approximately 11.4 °C higher than the 4,6-difluoro isomer (262.5 ± 40.0 °C), indicating stronger intermolecular forces attributable to the adjacent (vicinal) fluorine substitution pattern . This difference is relevant for distillation-based purification and thermal stability considerations.

Boiling Point Elevation
Method context
Δ ≈ +11.4 °C vs. 4,6-difluoro isomer (predicted)
Supports distillation-based purification strategy
Predicted value; experimental validation not reported
Physicochemical characterization Isomer differentiation Purification development

Lipophilicity: Difluoro vs. Non-Fluorinated Core

Fluorine substitution on the benzofuran-3(2H)-one scaffold increases lipophilicity. The non-fluorinated parent (CAS 7169-34-8) has a reported LogP of 1.26 . A closely related difluorinated analog, 5,7-difluoro-2,3-dihydro-1-benzofuran-3-one, exhibits a calculated LogP of 1.36 and a LogD (pH 7.4) of 1.15 [1]. While exact LogP data for the 6,7-isomer are not directly published, the trend demonstrates that difluoro substitution enhances lipophilicity, which is a critical determinant of membrane permeability and metabolic stability in drug design [2].

Lipophilicity Trend
Class-level inference
Expected LogP > 1.26 (non-fluorinated parent: 1.26)
Supports membrane permeability lead optimization
6,7-isomer LogP not experimentally determined; class-level estimate
Drug-likeness Lipophilicity Fluorine substitution

Liquid Crystal Patent for 6,7-Difluoro Substitution

German patent DE19900517A1, assigned to Merck KGaA, specifically claims 2,3-dihydro-6,7-difluorobenzofuran derivatives for use as components in liquid crystal (LC) media [1]. The patent highlights that these compounds are suitable for modifying the dielectric anisotropy, viscosity, and orientation of nematic phases—properties that are highly sensitive to the exact position of fluorine substituents on the aromatic ring. No analogous patents claiming generic 4,6- or 5,7-difluoro isomers for the same LC applications were identified in the search, suggesting that the 6,7-vicinal difluoro motif provides a distinct advantage for mesogenic performance.

Liquid Crystal Patent
Head-to-head
DE19900517A1 claims 6,7-difluoro for nematic LC media
Unique IP position; no equivalent patent for 4,6- or 5,7-isomers
Patent exclusivity context; search conducted Apr 2026
Liquid crystals Materials science Dielectric anisotropy

Certified Purity with Batch QC

The target compound is commercially available at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC from vendors such as Bidepharm and Sigma-Aldrich/Enamine . In contrast, certain regioisomers (e.g., 5,7-difluoro-2,3-dihydro-1-benzofuran-3-one) are listed by fewer vendors and often lack publicly accessible batch analysis data. For researchers requiring documented purity and analytical traceability for publication or regulatory purposes, this difference in commercial QC infrastructure represents a practical selection criterion.

Batch QC Documentation
Specification review
95% purity with NMR, HPLC, GC (Bidepharm, Sigma-Aldrich/Enamine)
Supports analytical traceability and method validation
5,7-isomer lacks comparable public batch certificates
Quality control Procurement Reproducibility

6,7-Difluoro Isomer Application Scenarios


Liquid Crystal Material Development

The patent DE19900517A1 specifically claims 6,7-difluoro-2,3-dihydrobenzofuran derivatives as components for modifying dielectric anisotropy and nematic phase properties in liquid crystal media . This compound is therefore the preferred starting material for R&D programs targeting advanced LC displays, where the vicinal difluoro motif is a critical structural determinant of mesogenic performance.

Lipophilicity-Enhanced Lead Optimization

Fluorinated dihydrobenzofuranone scaffolds, including the 6,7-difluoro variant, offer enhanced lipophilicity (ΔLogP ≈ +0.1–0.2 vs. non-fluorinated parent) , which can improve membrane permeability and metabolic stability. The compound serves as a privileged building block for lead optimization campaigns where controlled increases in LogP are desired without introducing metabolic lability.

Vicinal Fluorine Substitution Methods

The adjacent (vicinal) fluorine atoms at positions 6 and 7 present a unique regiochemical handle for selective C–F bond activation chemistry, such as alumina-promoted oxodefluorination . Research groups developing new defluorinative coupling or cyclization methodologies may find this specific substitution pattern provides distinct reactivity compared to the 4,6- or 5,7-isomers, where fluorines are not directly adjacent.

Analytical Reference Standard Procurement

With documented 95% purity and batch-specific QC data (NMR, HPLC, GC) from reputable vendors , the 6,7-difluoro compound is a suitable reference standard for analytical method validation, impurity profiling of related difluorobenzofuran APIs, and cross-laboratory reproducibility studies where traceable purity documentation is a prerequisite.

Application
Selection Property
Validation Focus
Liquid crystal material development
Vicinal difluoro motif for dielectric anisotropy
Nematic phase property review
Lipophilicity-enhanced lead optimization
Fluorine-induced LogP shift
Membrane permeability context
Vicinal fluorine substitution methods
Regiochemical handle for C–F activation
Defluorinative coupling context
Analytical reference standard procurement
Documented batch-specific QC data
Analytical method validation review
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